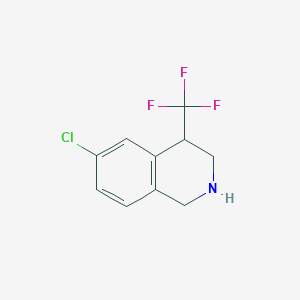

6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

説明

6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a chlorine substituent at position 6 and a trifluoromethyl group at position 4. The tetrahydroisoquinoline scaffold is a bicyclic structure comprising a benzene ring fused to a piperidine-like ring.

特性

分子式 |

C10H9ClF3N |

|---|---|

分子量 |

235.63 g/mol |

IUPAC名 |

6-chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C10H9ClF3N/c11-7-2-1-6-4-15-5-9(8(6)3-7)10(12,13)14/h1-3,9,15H,4-5H2 |

InChIキー |

GLBHDYOCOHCJSR-UHFFFAOYSA-N |

正規SMILES |

C1C(C2=C(CN1)C=CC(=C2)Cl)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions

6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

科学的研究の応用

6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound can be used in the development of agrochemicals and other industrial products.

作用機序

The mechanism of action of 6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs of 6-chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, highlighting substituents, molecular formulas, and notable properties:

Physicochemical Properties

- Solubility : The hydrochloride salt () likely exhibits higher aqueous solubility than the free base of the target compound.

生物活性

6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This tetrahydroisoquinoline derivative is characterized by its unique trifluoromethyl and chloro substituents, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.

- Molecular Formula : C10H9ClF3N

- Molecular Weight : 235.63 g/mol

- CAS Number : 1783561-93-2

Antibacterial Activity

Research indicates that compounds similar to 6-chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exhibit significant antibacterial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentrations (MIC) for these compounds ranged from 40 to 50 µg/mL, demonstrating their potential as antibacterial agents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 40 | E. faecalis |

| Compound B | 50 | P. aeruginosa |

| Compound C | 45 | K. pneumoniae |

Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives has been explored extensively. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines with IC50 values ranging from 1.5 to 20 µM against various cancers including breast and pancreatic cancer . The mechanisms are thought to involve the modulation of signaling pathways related to cell proliferation and survival.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 1.50 |

| Panc-1 (Pancreatic) | 7-20 |

| PC-3 (Prostate) | 14 |

Anti-inflammatory Activity

In addition to their antibacterial and anticancer properties, derivatives of this compound have shown promising anti-inflammatory effects. Studies demonstrated that these compounds could significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells . This suggests a potential therapeutic role in inflammatory diseases.

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 89 |

| TNF-α | 78 |

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinolines are also noteworthy. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that they may enhance cognitive functions and reduce neuronal damage .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of a series of tetrahydroisoquinoline derivatives against breast cancer cell lines. The results indicated a dose-dependent response with significant apoptosis noted at concentrations as low as 1 µM.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of tetrahydroisoquinoline derivatives resulted in improved memory retention and reduced markers of oxidative stress in brain tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。